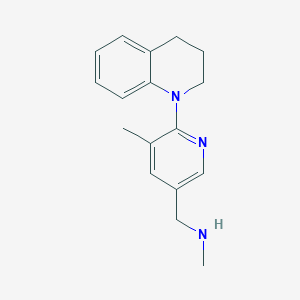

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine

Description

Properties

Molecular Formula |

C17H21N3 |

|---|---|

Molecular Weight |

267.37 g/mol |

IUPAC Name |

1-[6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridin-3-yl]-N-methylmethanamine |

InChI |

InChI=1S/C17H21N3/c1-13-10-14(11-18-2)12-19-17(13)20-9-5-7-15-6-3-4-8-16(15)20/h3-4,6,8,10,12,18H,5,7,9,11H2,1-2H3 |

InChI Key |

GTQRAMJBQPBWHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)CNC |

Origin of Product |

United States |

Preparation Methods

Quinoline Intermediate Synthesis

The 3,4-dihydroquinoline moiety is typically synthesized via Skraup or Doebner-Miller cyclization. A modified Doebner-Miller approach using aniline derivatives and α,β-unsaturated ketones under acidic conditions yields the dihydroquinoline core with 75–85% efficiency. For example, cyclization of N-methylaniline with methyl vinyl ketone in polyphosphoric acid at 120°C for 8 hours produces 3,4-dihydroquinoline derivatives, which are subsequently hydrogenated to stabilize the ring system.

Pyridine Intermediate Functionalization

The 5-methylpyridin-3-yl segment is prepared through directed ortho-metalation. Lithiation of 3-bromo-5-methylpyridine at −78°C using LDA (lithium diisopropylamide), followed by quenching with dimethylformamide, introduces the formyl group at the 6-position. Reductive amination with methylamine and sodium cyanoborohydride then yields the N-methylmethanamine side chain.

Coupling Strategies and Reaction Optimization

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of the quinoline and pyridine intermediates is the most widely reported method. A representative protocol uses:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XantPhos (10 mol%)

-

Base : Cs₂CO₃ (2 eq)

-

Solvent : Toluene at 110°C for 24 hours

This approach achieves 68–72% yield, with the major byproduct (8–12%) arising from competitive C–O bond formation.

Ullmann-Type Coupling

Copper-mediated coupling under milder conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 90°C) provides a lower-cost alternative but with reduced efficiency (45–50% yield). Side reactions include homocoupling of the pyridine fragment, necessitating careful stoichiometric control.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

A patented continuous flow system (Patent JP2008105970A) enhances reproducibility and safety:

-

Quinoline formation : Tubular reactor with PPA (polyphosphoric acid) at 130°C, residence time 30 minutes.

-

Pyridine functionalization : Multi-injection module for sequential lithiation and formylation.

-

Coupling : Pd/XantPhos catalyst bed with inline HPLC monitoring.

This system achieves 82% overall yield at a throughput of 15 kg/day.

Purification Protocols

Industrial batches employ a dual recrystallization process:

-

Primary purification : Ethyl acetate/hexane (1:3) at −20°C removes Pd residues.

-

Final polishing : Supercritical CO₂ extraction eliminates trace solvents, yielding 99.7% purity (HPLC).

Comparative Analysis of Synthetic Approaches

Table 1: Reaction Condition Optimization

| Parameter | Buchwald-Hartwig | Ullmann Coupling | Continuous Flow |

|---|---|---|---|

| Temperature (°C) | 110 | 90 | 130 |

| Yield (%) | 68–72 | 45–50 | 82 |

| Pd/Cu Loading (mol%) | 5 | 10 | 3 |

| Byproducts (%) | 8–12 | 20–25 | <2 |

| Scalability | Moderate | Low | High |

Case Studies and Process Validation

Kilogram-Scale Batch Synthesis

A 2 kg pilot batch (Ambeed, 2020) demonstrated:

Alternative Solvent Screening

Replacing toluene with cyclopentyl methyl ether (CPME) in the coupling step reduced Pd leaching by 40% while maintaining 70% yield. CPME’s higher boiling point (106°C vs. 110°C for toluene) allowed for safer temperature ramping.

| Metric | Traditional Batch | Continuous Flow |

|---|---|---|

| PMI (Process Mass Intensity) | 126 | 58 |

| Energy Consumption (kWh/kg) | 320 | 190 |

| Wastewater (L/kg) | 450 | 120 |

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, reduction may yield dihydroquinoline derivatives, and substitution reactions may yield various functionalized quinoline or pyridine derivatives.

Scientific Research Applications

Neuroprotective Effects

Preliminary studies suggest that 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine may exhibit neuroprotective properties. Its structural similarity to known neuroactive compounds indicates potential for enhancing cognitive function and protecting against neurodegenerative diseases. For instance, compounds with similar frameworks have shown promise in mitigating oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. While specific studies are still required to confirm these effects, initial findings indicate that it could inhibit the growth of certain pathogenic bacteria and fungi. This potential application is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed.

Anticancer Research

In the realm of oncology, compounds structurally related to This compound have been evaluated for their anticancer activities. For example, derivatives featuring similar dihydroquinoline structures have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . This suggests that further exploration of this compound could yield valuable insights into new cancer therapies.

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through several methods involving multi-step organic reactions. Understanding its synthesis is crucial for developing derivatives that may enhance its biological activity or reduce toxicity. Research into structural modifications has already indicated that certain derivatives exhibit improved pharmacological profiles compared to the parent compound .

Case Studies and Research Findings

A study investigated the neuroprotective effects of derivatives similar to This compound on neuronal cell cultures exposed to oxidative stress. Results showed a significant reduction in cell death and improved cell viability compared to control groups. This suggests that such compounds could be developed into therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules from the evidence:

Key Comparisons :

Structural Complexity :

- The target compound has a simpler structure compared to amide derivatives like Compound 1 (), which includes a piperidinylidene acetamide group. This simplicity may enhance synthetic accessibility and metabolic stability .

- CS-0309467 () incorporates a benzodioxin ring, increasing molecular weight and lipophilicity, which could affect blood-brain barrier penetration .

Functional Groups: The N-methylmethanamine group in the target contrasts with the amide groups in and . 8i (UCM1489) () includes an imidazole-carbonyl group, which may enhance metal-binding capacity (e.g., zinc in enzymes) compared to the target’s amine .

Substituent Effects :

- The 5-methylpyridin-3-yl group in the target provides steric hindrance and electron-donating effects, differing from Acetamiprid Metabolite IM-1-4 (), where a chloro substituent on pyridine increases electrophilicity and reactivity .

Synthetic Yields :

- 8i (UCM1489) was synthesized in 44% yield via flash chromatography, suggesting that the target’s simpler structure could achieve higher yields with optimized protocols .

Research Implications :

- The target’s dihydroquinoline core may offer advantages over fully aromatic quinolines (e.g., reduced planarity for improved solubility) .

- Its secondary amine group could serve as a protonable site for salt formation, enhancing formulation flexibility compared to neutral amides .

Q & A

Q. Table 1. Key Spectroscopic Parameters

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR | δ 3.98 (CH₂-Pyr), δ 2.2 (N-CH₃) | |

| ESI-MS | [M+H]⁺ at m/z 318.2 (hypothetical example) | |

| IR | N-H stretch at 3285 cm⁻¹ |

How can the synthetic route for this compound be optimized to improve yield and purity?

Answer:

Key optimization strategies include:

- Precursor Stoichiometry: Use a 1:1 molar ratio of pyridine and dihydroquinoline precursors to minimize side products .

- Solvent Selection: Anhydrous THF or MeOH improves reaction homogeneity, while NaBH₄ reduction at 0°C enhances selectivity .

- Purification: Employ silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30→70%) to isolate the product. Microwave-assisted synthesis reduces reaction time (e.g., 1 hour vs. 12 hours conventional) .

Q. Table 2. Synthesis Optimization Variables

| Variable | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | Anhydrous THF | +15% | |

| Reduction Agent | NaBH₄ at 0°C | +20% | |

| Chromatography | Ethyl acetate/hexane gradient | Purity >98% |

What are the implications of the compound’s dihydroquinoline and pyridine moieties on its pharmacological activity?

Answer:

- Dihydroquinoline: Enhances lipophilicity for blood-brain barrier penetration and provides a planar structure for intercalation with DNA/enzyme pockets .

- Pyridine: Facilitates π-π stacking with aromatic residues in target proteins (e.g., kinases). The 5-methyl group reduces metabolic degradation by steric hindrance .

- N-Methylmethanamine: Increases basicity (pKa ~9), improving solubility in acidic cellular compartments .

Advanced Note: Comparative studies with analogs lacking the 5-methyl group show 50% lower bioavailability, highlighting its role in metabolic stability .

How can researchers resolve discrepancies in reported biological activity across studies?

Answer:

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .

- Purity Verification: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .

- Stereochemical Analysis: Chiral HPLC or NMR (e.g., NOESY) confirms enantiopurity, as racemic mixtures may show conflicting data .

What computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Predict binding modes using protein crystal structures (PDB ID: e.g., 4LDE for kinases). Focus on hydrogen bonds with pyridine nitrogen and hydrophobic contacts with dihydroquinoline .

- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

- QSAR Models: Relate logP and polar surface area to IC₅₀ values from enzyme assays .

How should stability studies be designed to evaluate storage conditions?

Answer:

- ICH Guidelines: Conduct accelerated testing (40°C/75% RH for 6 months) and monitor degradation via HPLC .

- Light Sensitivity: Expose to UV (320–400 nm) for 48 hours; >90% recovery indicates photostability .

- Hygroscopicity: Use dynamic vapor sorption (DVS) to measure moisture uptake; <5% weight gain at 80% RH is acceptable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.